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Selectivity Profile & Off-Target Data

The core quantitative data on the selectivity of NVS-CECR2-1 is summarized in the table below. This data

is crucial for understanding its potential off-target effects [1].

Target Affinity (ICso or Kd) Notes

CECR2 ICs0 =47 nM; Kd = 80 nM Primary, high-affinity target [2] [1].

BRD9 ICs0=2.3 uM ~49-fold less potent than for CECR2 [1].
BRD7 ICs0 =5.5 uM ~117-fold less potent than for CECR2 [1].
BRD4 ICs0 > 37 uM Highly selective over BET family [1].

The cellular activity of NVS-CECR2-1 is complex. Studies show it effectively inhibits chromatin binding of
its intended target, CECRZ2, and exhibits cytotoxic activity in various cancer cell lines [3]. However, a key
finding is that this cytotoxicity occurs through both CECR2-dependent and CECR2-independent
mechanisms [3]. This provides functional evidence that off-target effects likely contribute to the observed

cellular phenotypes.
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Troubleshooting & Experimental Designh Guide

To ensure your experimental results are interpreted correctly, consider the following guidance to mitigate

concerns around off-target activity.

FAQ: How can I confirm that my observed phenotype is due to CECR2 inhibition and not off-target

effects?

The most robust strategy is to use complementary experimental approaches:

e Employ a genetic control: Use siRNA or CRISPR-Cas9 to knock down or knock out CECR2 in your
cell model. If the phenotype observed with NVS-CECR2-1 treatment is not replicated with genetic
suppression of CECRZ2, this strongly suggests the phenotype is driven by off-target effects [3] [4].

¢ Utilize a negative control compound: Whenever possible, include a structurally related but inactive
"negative control" compound in your experiments. This helps identify effects caused by the chemical
scaffold itself rather than target engagement.

e Correlate potency with target engagement: Perform dose-response experiments. The potency
(ICso/ECso) of the observed cellular effect should align with the binding affinity (Kd) for CECR2 (i.e., in
the nanomolar range). Effects occurring primarily at high micromolar concentrations are more likely to
be driven by off-target binding to BRD7/BRD9 or other unknown proteins [3] [5].

FAQ: At what concentration should I use NVS-CECR2-1 to minimize off-target risks?

e For a pure on-target effect, you should use the lowest effective concentration that demonstrates
efficacy in your cellular target engagement assay (e.g., disrupting chromatin localization of CECR2)

[3].

e The literature often uses concentrations between 1 to 5 pM in cellular assays to study phenotypic
outcomes [3]. However, be aware that at these concentrations, particularly above 1-2 uM, partial
inhibition of BRD9 and BRD?7 is possible based on the reported ICso values. Any conclusions drawn
should be cautious and supported by the control experiments mentioned above.

Key Experimental Protocols

For your reference, here are summaries of key methodologies used in the literature to validate NVS-CECR2-

1 activity.

Chromatin Fractionation Assay This assay is used to demonstrate direct target engagement in cells by

showing that the inhibitor displaces CECR2 from chromatin [3].
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e Treat cells with NVS-CECR2-1 (e.g., 5-15 puM for 2 hours).

¢ Fractionate cell lysates into soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions.

¢ Analyze fractions by immunoblotting using a CECR2-specific antibody. Successful on-target
engagement is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction
and a corresponding increase in the soluble fraction [3].

Fluorescence Recovery After Photobleaching (FRAP) Assay This live-cell assay measures the mobility of

CECR2 within the nucleus, which increases when it is displaced from chromatin [6].

e Express a fluorescently tagged CECR2 (e.g., CECR2-GFP) in cells.

¢ Pre-treat cells with NVS-CECR2-1 (e.g., 1-5 uM for 1 hour).

¢ Bleach a nuclear region with a laser and monitor the fluorescence recovery over time.

¢ Calculate the half-time of recovery. A shorter half-time recovery in treated cells indicates that
CECR2 is more mobile, confirming that the compound is effectively blocking its interaction with
chromatin [6].

Pathways & Mechanisms

The following diagram illustrates the documented on-target and potential off-target mechanisms of NVS-

CECR2-1 action based on current research, integrating the pathways through which it exerts its effects.
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It's important to note that much of the core characterization data for NVS-CECR2-1, including its selectivity

profile, comes from studies conducted around 2020 or earlier [3] [7] [1]. The field of bromodomain biology

is advancing rapidly, so I recommend consulting recent literature for any new findings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.medchemexpress.com/nvs-cecr2-1.html?srsltid=AfmBOor6HbDYhZiMIbW5s6It8PbrWABRY5996HA7ERH83b3b6E5hjH_B
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321501/
https://www.nature.com/articles/s41598-020-73500-7
https://www.biotechniques.com/crispr/missed-targets/
https://pubs.rsc.org/en/content/articlehtml/2016/md/c6md00373g
https://www.thesgc.org/chemical-probes/nvs-cecr2-1
https://www.nature.com/articles/s41467-019-09672-2
https://www.smolecule.com/products/b537871#nvs-cecr2-1-off-target-effects-brd9-brd7-selectivity
https://www.smolecule.com/products/b537871#nvs-cecr2-1-off-target-effects-brd9-brd7-selectivity
https://www.smolecule.com/products/b537871#nvs-cecr2-1-off-target-effects-brd9-brd7-selectivity
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s537871?utm_src=pdf-bulk
https://www.smolecule.com/products/s537871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s537871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

